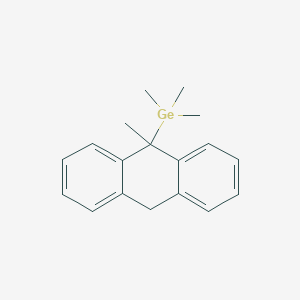![molecular formula C10H13NO2 B14394176 N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide CAS No. 89937-02-0](/img/structure/B14394176.png)
N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide is an organic compound that belongs to the class of amides It is characterized by the presence of a formamide group attached to a phenyl ring, which is further substituted with a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide typically involves the reaction of 2-(2-hydroxypropan-2-yl)aniline with formic acid or formic anhydride. The reaction is usually carried out under mild conditions, often at room temperature, to ensure the formation of the desired product without significant side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The formamide group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-(2-oxopropyl)phenylformamide.
Reduction: Formation of 2-(2-hydroxypropan-2-yl)aniline.
Substitution: Formation of substituted phenyl derivatives depending on the electrophile used.
Scientific Research Applications
N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide involves its interaction with specific molecular targets and pathways. The hydroxypropan-2-yl group can participate in hydrogen bonding and other interactions with biological molecules, while the formamide group can act as a hydrogen bond donor or acceptor. These interactions can influence the compound’s biological activity and its effects on cellular processes.
Comparison with Similar Compounds
Similar Compounds
N-Phenylformamide: Lacks the hydroxypropan-2-yl group, making it less versatile in terms of chemical reactivity.
2-(2-Hydroxypropan-2-yl)aniline:
Uniqueness
N-[2-(2-Hydroxypropan-2-yl)phenyl]formamide is unique due to the presence of both the hydroxypropan-2-yl and formamide groups, which provide a combination of reactivity and functionality not found in similar compounds. This makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89937-02-0 |
|---|---|
Molecular Formula |
C10H13NO2 |
Molecular Weight |
179.22 g/mol |
IUPAC Name |
N-[2-(2-hydroxypropan-2-yl)phenyl]formamide |
InChI |
InChI=1S/C10H13NO2/c1-10(2,13)8-5-3-4-6-9(8)11-7-12/h3-7,13H,1-2H3,(H,11,12) |
InChI Key |
GRBWFPCKKHRLKI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=CC=CC=C1NC=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)
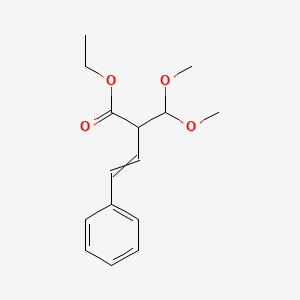
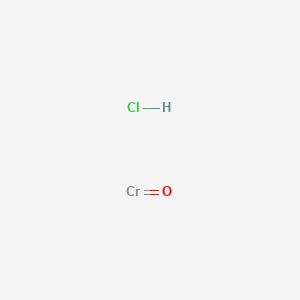
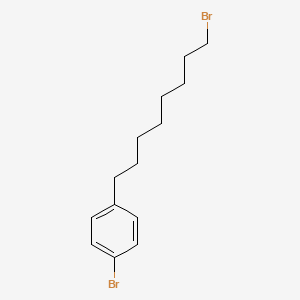
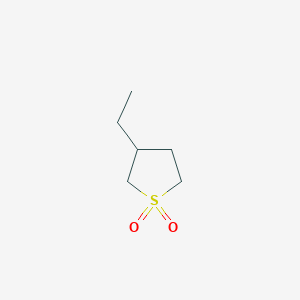
![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![4-[2-(3,5-Dimethyl-4H-pyrazol-4-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14394120.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)

![4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14394141.png)
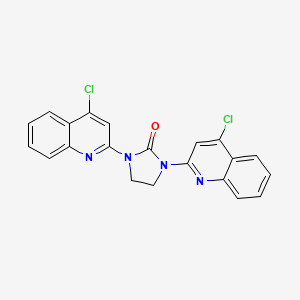
![2-[3-(Cyclohexyloxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14394162.png)
